molecular formula C9H12ClN B13049174 (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine

(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine

Katalognummer: B13049174
Molekulargewicht: 169.65 g/mol
InChI-Schlüssel: IYUOJXAYGDGASL-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine is a chiral amine compound characterized by the presence of a 3-chlorophenyl group attached to an ethylamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-chlorophenylacetonitrile.

    Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation or other reducing agents such as lithium aluminum hydride.

    Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid or chromatography on a chiral stationary phase.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and advanced chiral resolution techniques to ensure high yield and enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(3-Chlorophenyl)-N-methylethan-1-amine: The enantiomer of the compound, with different biological activity.

    3-Chlorophenylacetic acid: A structurally related compound with different functional groups and reactivity.

    3-Chlorophenyltrifluoroborate: Another related compound used in different chemical applications.

Uniqueness

(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine is unique due to its chiral nature and specific interactions with biological targets, making it valuable in both research and industrial applications.

Eigenschaften

Molekularformel

C9H12ClN

Molekulargewicht

169.65 g/mol

IUPAC-Name

(1S)-1-(3-chlorophenyl)-N-methylethanamine

InChI

InChI=1S/C9H12ClN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3/t7-/m0/s1

InChI-Schlüssel

IYUOJXAYGDGASL-ZETCQYMHSA-N

Isomerische SMILES

C[C@@H](C1=CC(=CC=C1)Cl)NC

Kanonische SMILES

CC(C1=CC(=CC=C1)Cl)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.